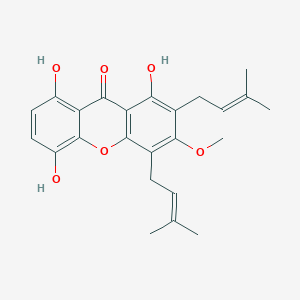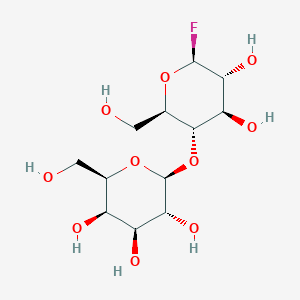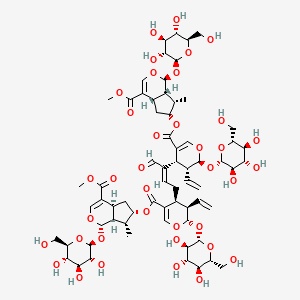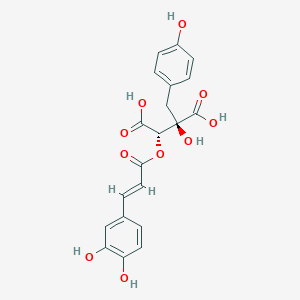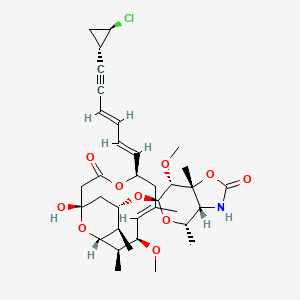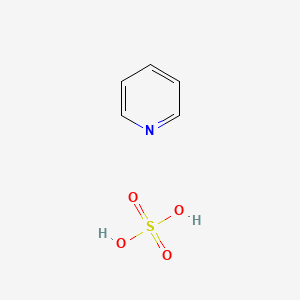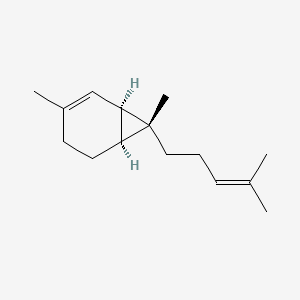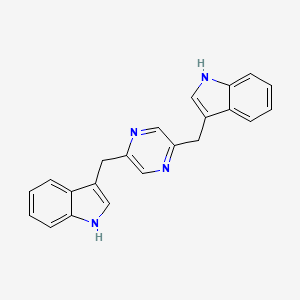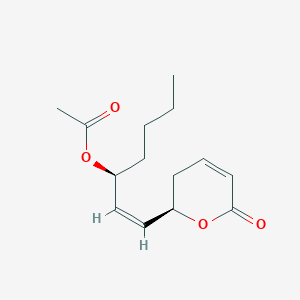
Umuravumbolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umuravumbolide is a natural product found in Tetradenia riparia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Umuravumbolide has been the subject of various studies focusing on its synthesis and potential biological applications. A study by Sabitha et al. (2012) described the stereoselective synthesis of this compound and its evaluation on different cancer cell lines, where it showed potent anticancer activity (Sabitha, Reddy, Reddy, Yadav, Kumar, & Sujitha, 2012).
Chemical Structure Analysis
Puyvelde et al. (1979) focused on the structural analysis of this compound, which was identified as a new α-pyrone from Iboza riparia (Puyvelde, Dube, Uwimana, Uwera, Dommisse, Esmans, Schoor, & Vlietinck, 1979).
Advanced Synthesis Techniques
Chowdhury & Kumar (2013) achieved the total synthesis of this compound through silicon-tethered ring-closing metathesis, demonstrating the efficiency of this method (Chowdhury & Kumar, 2013). Pérez-Palau et al. (2022) optimized the asymmetric synthesis of this compound, featuring highly stereoselective transformations (Pérez-Palau, Balaguer-Garcia, Romea, & Urpí, 2022).
Antifungal Activity
A recent study by Panda et al. (2022) on the antimicrobial activity of compounds from Tetradenia riparia, including this compound, demonstrated its activity against Candida auris, a pathogen causing nosocomial infections (Panda, Khan, Swain, Aissa, Mukazayire, Van Puyvelde, & Luyten, 2022).
Eigenschaften
Molekularformel |
C14H20O4 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
[(Z,3S)-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]hept-1-en-3-yl] acetate |
InChI |
InChI=1S/C14H20O4/c1-3-4-6-12(17-11(2)15)9-10-13-7-5-8-14(16)18-13/h5,8-10,12-13H,3-4,6-7H2,1-2H3/b10-9-/t12-,13+/m0/s1 |
InChI-Schlüssel |
NIMODSMHVSSGLL-GWJJPBGRSA-N |
Isomerische SMILES |
CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)OC(=O)C |
Kanonische SMILES |
CCCCC(C=CC1CC=CC(=O)O1)OC(=O)C |
Synonyme |
umuravumbolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



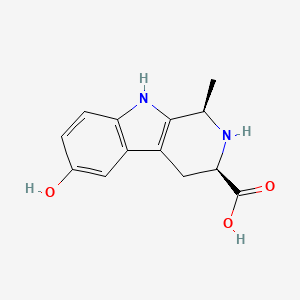

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
